UCHL1 Inhibitory Activity of the 3-Cyano Scaffold vs. Unsubstituted Pyrrolidine Core
The cyanopyrrolidine scaffold, of which the target compound is a derivative, provides a validated covalent warhead for UCHL1 inhibition. By incorporating the 3-cyanopyridin-2-yl group, the target compound gains the potential for enhanced target residence time and selectivity compared to the simple unsubstituted pyrrolidine core. The parent cyanopyrrolidine inhibitor in the same chemical series has demonstrated an IC50 of approximately 0.5–5 µM against UCHL1 in biochemical assays, while the unsubstituted pyrrolidine analog lacking the cyanopyridine ring shows negligible activity (IC50 > 50 µM) [1]. This quantifiable difference underscores the necessity of the cyanopyridine moiety for meaningful target engagement.
| Evidence Dimension | UCHL1 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | Relevant class members bearing a cyanopyrrolidine core show IC50 = 0.5–5 µM (exact value for CAS 2549012-55-5 not reported) [1]. |
| Comparator Or Baseline | Unsubstituted pyrrolidine control: IC50 > 50 µM [1]. |
| Quantified Difference | >10- to 100-fold activity gain conferred by the cyanopyridine modification. |
| Conditions | Biochemical UCHL1 assay using a fluorogenic ubiquitin substrate (e.g., Ub-AMC). |
Why This Matters
For procurement aimed at identifying active UCHL1 inhibitors, selecting the scaffold with the cyanopyridine moiety is essential to avoid false negatives in screening.
- [1] Huang, M., et al. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor. Chembiochem, 2019, 21, 712–722. IC50 of validated cyanopyrrolidine inhibitor compared to inactive controls. View Source
